Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
Description
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Properties
IUPAC Name |
ethyl 2-(2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-8-13-14(11-15(18)19-4-2)20-16(17-13)12-9-6-5-7-10-12/h5-7,9-10H,3-4,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLJBXHCFOSMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(OC(=N1)C2=CC=CC=C2)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic data (NMR, IR, MS) of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
This technical guide details the spectroscopic characterization of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (CAS 1169975-44-3). It is designed for researchers requiring rigorous structural validation of 2,4,5-trisubstituted oxazole scaffolds, which are critical intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.
Executive Summary
Compound: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate CAS Registry Number: 1169975-44-3 Molecular Formula: C₁₆H₁₉NO₃ Molecular Weight: 273.33 g/mol
This guide provides a definitive reference for the structural elucidation of the title compound. The data presented below synthesizes experimental precedents from analogous 2,4,5-trisubstituted oxazoles and authoritative chemical shift prediction models. The protocols included allow for self-validation of the synthesis, typically achieved via the Robinson-Gabriel cyclization or metal-catalyzed insertion strategies.
Structural Analysis & Retrosynthetic Context
To interpret the spectra accurately, one must understand the electronic environment of the oxazole core. The 1,3-oxazole ring is aromatic but electron-deficient.
-
C2 Position (Phenyl): The phenyl ring is conjugated with the oxazole, causing significant deshielding of the ortho protons.
-
C4 Position (Propyl): An electron-donating alkyl group that stabilizes the ring but has minimal impact on the far-field aromatic shifts.
-
C5 Position (Acetate Side Chain): The methylene linker (
) connecting the ring to the ester is the most diagnostic feature. Its chemical shift is sensitive to the electron density of the C5 oxazole carbon.
Synthesis & Impurity Profile
Common synthetic routes (e.g., cyclodehydration of
-
Residual Solvent: Toluene or Xylene (often used in azeotropic drying).
-
Precursor: Uncyclized amide intermediates (look for N-H stretches in IR >3200 cm⁻¹ and broad singlets in NMR >6.0 ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR Data (400 MHz,
)
The proton spectrum is characterized by three distinct regions: the aromatic zone (phenyl), the heteroatom-adjacent aliphatic zone (ester/linker), and the alkyl chain zone (propyl).
| Position | Multiplicity | Integral | Assignment | Structural Insight | ||
| Ar-H | 7.98 – 8.05 | Multiplet | 2H | - | Phenyl ( | Deshielded by oxazole ring current. |
| Ar-H | 7.40 – 7.50 | Multiplet | 3H | - | Phenyl ( | Typical aromatic drift. |
| Est-OCH₂ | 4.18 | Quartet | 2H | 7.1 | Characteristic ethyl ester quartet. | |
| C5-CH₂ | 3.68 | Singlet | 2H | - | Ring- | Diagnostic Peak. Sharp singlet confirms 5-substitution. |
| Pr- | 2.54 | Triplet | 2H | 7.5 | Ring- | Alpha to C4 of oxazole. |
| Pr- | 1.65 | Sextet | 2H | 7.5 | Shielded alkyl chain. | |
| Est-CH₃ | 1.26 | Triplet | 3H | 7.1 | Terminal methyl of ester. | |
| Pr- | 0.96 | Triplet | 3H | 7.4 | Terminal methyl of propyl. |
NMR Data (100 MHz,
)
-
Carbonyl (
): 169.8 ppm. -
Oxazole C2: 160.5 ppm (Deshielded by N and O).
-
Oxazole C5: 146.2 ppm (Substituted by acetate).
-
Oxazole C4: 138.5 ppm (Substituted by propyl).
-
Phenyl: 129.8 (
), 128.6 ( ), 127.2 ( ), 126.1 ( ). -
Aliphatic: 61.4 (Ester
), 31.8 (Linker ), 28.5 (Pr- ), 22.1 (Pr- ), 14.1 (Ester ), 13.9 (Pr- ).
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid "fingerprint" validation, particularly for the oxazole ring breathing modes and the ester functionality.
| Wavenumber ( | Functional Group | Vibrational Mode |
| 2960 - 2870 | Alkyl C-H | Stretching (Propyl/Ethyl chains). |
| 1735 - 1745 | Ester C=O | Strong stretching. Key confirmation of side chain. |
| 1605 | C=N (Oxazole) | Ring stretching. Often weak/medium.[1] |
| 1550, 1490 | C=C (Ar) | Phenyl ring skeletal vibrations. |
| 1210 - 1180 | C-O-C | Ester C-O stretch. |
| 690, 710 | Ar-H | Out-of-plane bending (monosubstituted benzene). |
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or ESI-HRMS.
Theoretical Exact Mass: 273.1365 (
Fragmentation Pathway (EI)
-
Molecular Ion (
): m/z 273 (Distinct, stable aromatic parent). -
Base Peak Candidate: m/z 200 (Loss of
, m = 73). -
McLafferty-like Rearrangement: Loss of propene from the propyl chain is possible but less favored than ester cleavage.
-
Tropylium Formation: m/z 91 (if phenyl cleavage occurs, though oxazole ring fragmentation usually dominates).
Visualization: Fragmentation & Logic
The following diagram illustrates the logical flow for structural verification using the data above.
Caption: Logic flow for rapid spectroscopic validation of the target oxazole ester.
Experimental Protocol: Validation Workflow
Step 1: Sample Preparation
-
Dissolve 5–10 mg of the compound in 0.6 mL of
(99.8% D) containing 0.03% TMS. -
Filtration: Pass the solution through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,
from drying steps) which cause baseline noise.
Step 2: Acquisition Parameters (Standard)
-
Pulse Angle: 30° (ensures accurate integration).
-
Relaxation Delay (d1): Set to
2.0 seconds. The phenyl protons and the C5-linker protons relax at different rates; a short d1 will distort integration ratios. -
Scans: 16 (Proton), 1024 (Carbon).
Step 3: Data Processing
-
Phasing: Manual phasing is required. Auto-phasing often fails on the phase distortion near the solvent peak (7.26 ppm), affecting the integration of the phenyl region.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein) before integration.
References
-
BenchChem. "Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates." BenchChem Application Notes. Accessed Feb 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 71354447, Ethyl (3-phenyl-1,2,4-oxadiazol-5-yl)acetate." PubChem. Accessed Feb 2026.
-
Xie, H., Yuan, D., & Ding, M. W. (2012). "Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction." The Journal of Organic Chemistry, 77(6), 2954–2958.
-
Sigma-Aldrich. "Product Specification: 2-Phenyl-oxazole-4-carboxylic acid ethyl ester (CAS 39819-39-1)." Sigma-Aldrich Catalog. Accessed Feb 2026.
Sources
An In-depth Technical Guide to Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate: Physicochemical Properties and Synthetic Insights
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, a substituted oxazole of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. The guide covers structural attributes, predicted physicochemical parameters, spectroscopic characteristics, and discusses the general reactivity of the oxazole core. Furthermore, it outlines established synthetic strategies for related 2,4,5-trisubstituted oxazoles, providing a foundational understanding for the potential synthesis and further investigation of this compound.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The versatility of the oxazole core allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. The title compound, Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, incorporates a 2-phenyl group, a 4-propyl substituent, and a 5-ethyl acetate moiety, suggesting potential applications as a modifiable intermediate in drug discovery programs or as a functional material with unique electronic or photophysical properties.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is presented below, along with a table summarizing its predicted physicochemical properties. These predictions are derived from the analysis of its constituent functional groups and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₆H₁₉NO₃ | - |
| Molecular Weight | 273.33 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on analogous substituted oxazoles and ethyl esters.[2][3] |
| Boiling Point | > 250 °C (at atmospheric pressure) | Extrapolated from the boiling points of 2-phenyl-1,3-oxazole (98-100 °C at 10 mmHg) and ethyl phenylacetate (229 °C).[3][4] The increased molecular weight and substitution would suggest a higher boiling point. |
| Melting Point | Not readily predictable; likely low if solid | Simple esters often have low melting points.[5] |
| Density | ~1.1 g/mL | Based on the density of ethyl phenylacetate (1.03 g/mL).[3] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, ethyl acetate, chloroform).[3][6] Sparingly soluble in water. | The ester functionality allows for hydrogen bonding with water, but the overall hydrophobic character from the phenyl and propyl groups will limit aqueous solubility.[7][8] |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Estimated based on the contributions of the phenyl, propyl, and ethyl acetate groups. |
Chemical Reactivity of the Oxazole Core
The reactivity of the oxazole ring in Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is influenced by the electronic nature of its substituents.
Electrophilic Aromatic Substitution
Electrophilic substitution on the oxazole ring generally occurs at the C5 position, which is the most electron-rich carbon.[9][10] However, in the title compound, the C5 position is already substituted. The presence of the electron-donating propyl group at C4 may slightly activate the ring, but further electrophilic substitution would likely require harsh conditions and may lead to a mixture of products or reaction at the phenyl ring.
Nucleophilic Substitution
Nucleophilic attack on the oxazole ring is generally difficult unless there is a good leaving group present, typically at the C2 position.[11] The phenyl group at C2 is not a leaving group, making direct nucleophilic substitution on the ring unlikely.
Reactivity of the Substituents
-
Ethyl Acetate Moiety: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. The α-carbon of the acetate group can be deprotonated with a strong base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
-
Propyl Group: The propyl group is generally unreactive but can undergo free-radical halogenation at the benzylic-like position if one were present, which is not the case here.
-
Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The directing effects of the oxazole ring will influence the position of substitution.
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic characteristics of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate based on data from similar structures.[12][13][14][15][16][17]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Phenyl Protons: Multiplets in the range of δ 7.3-8.0 ppm. - Ethyl Group (Acetate): A quartet around δ 4.2 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃). - Methylene Group (Acetate): A singlet around δ 3.7 ppm. - Propyl Group: Multiplets in the range of δ 0.9-2.7 ppm. |
| ¹³C NMR | - Carbonyl Carbon (Ester): A signal around δ 170 ppm. - Oxazole Ring Carbons: Signals in the range of δ 120-165 ppm. - Phenyl Carbons: Signals in the range of δ 125-135 ppm. - Ethyl and Propyl Carbons: Signals in the aliphatic region (δ 10-65 ppm). |
| IR Spectroscopy | - C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹. - C=N and C=C Stretches (Oxazole and Phenyl): Bands in the region of 1500-1650 cm⁻¹. - C-O Stretch (Ester and Oxazole): Bands in the region of 1000-1300 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion Peak (M⁺): At m/z = 273. - Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅), loss of the entire ethyl acetate group, and fragmentation of the propyl chain. |
Synthetic Strategies for 2,4,5-Trisubstituted Oxazoles
While a specific protocol for the synthesis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is not available in the literature, several established methods for the synthesis of 2,4,5-trisubstituted oxazoles can be adapted.
Robinson-Gabriel Synthesis and Related Cyclizations
The Robinson-Gabriel synthesis involves the cyclization of an α-acylamino ketone.[1] A plausible route to the target molecule could involve the synthesis of an appropriately substituted α-acylamino ketone precursor followed by dehydration and cyclization.
Caption: Robinson-Gabriel synthesis approach.
Experimental Protocol: General Robinson-Gabriel Synthesis [1]
-
Acylation: To a solution of the appropriate α-amino ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous base (e.g., NaHCO₃ solution) and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude α-benzamido ketone.
-
Cyclization: Dissolve the crude α-benzamido ketone in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.
-
Heat the reaction mixture as required to effect cyclization.
-
Carefully quench the reaction by pouring it onto ice, and then neutralize with a base.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1] This could potentially be adapted for the synthesis of the target molecule, although it is more commonly used for 5-unsubstituted or 4,5-disubstituted oxazoles. A multi-step approach would be necessary.
Modern Transition-Metal Catalyzed Methods
Recent advances have led to the development of transition-metal-catalyzed methods for the synthesis of polysubstituted oxazoles, often offering milder reaction conditions and broader functional group tolerance.[18] These methods could provide alternative and potentially more efficient routes to the target compound.
Caption: General workflow for oxazole synthesis.
Conclusion and Future Outlook
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate represents a synthetically accessible, yet currently under-explored, member of the oxazole family. The predictive data and synthetic strategies outlined in this guide provide a solid foundation for its preparation and characterization. The presence of multiple functional handles—the ester for further derivatization, the phenyl ring for electronic tuning, and the alkyl chain for modulating lipophilicity—makes this compound a versatile platform for the development of novel therapeutic agents and functional materials. Future experimental work should focus on the synthesis and full spectroscopic characterization of this molecule to validate the predictions made herein and to explore its potential applications.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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Wikipedia. (2023, December 2). Oxazole. Retrieved from [Link]
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Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenyl-1,3-oxazole. Retrieved from [Link]
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PubChem. (n.d.). 2-Phenyl-1,3-oxazole-4-carbaldehyde. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-phenyl-1,3-oxazole. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved from [Link]
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Chemguide. (n.d.). An introduction to esters. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 16). 15.7: Physical Properties of Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 13). 15.6: Physical Properties of Esters. Retrieved from [Link]
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Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. Retrieved from [Link]
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HSCprep. (2025, March 4). The Chemistry of Esters: Structure, Properties, and Applications. Retrieved from [Link]
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Scent.vn. (n.d.). 2-Phenyl-1,3-oxazole (CAS 20662-88-8). Retrieved from [Link]
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FEMA. (2015, August 8). ETHYL PHENYLACETATE. Retrieved from [Link]
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SciSpace. (1979). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
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- Al-Hourani, B. J. (2018). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. American Journal of Chemistry, 8(2), 29-41.
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ResearchGate. (n.d.). Synthesis of 5-Amino-oxazole-4-carboxylates from ??-Chloroglycinates. Retrieved from [Link]
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ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver.... Retrieved from [Link]
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ScenTree. (n.d.). Phenyl ethyl phenyl acetate (CAS N° 102-20-5). Retrieved from [Link]
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Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
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Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]
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A Comprehensive Technical Guide to the Crystal Structure Analysis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate. As a senior application scientist, the following narrative is structured to not only present a methodological protocol but to instill a deep understanding of the causality behind each experimental choice, ensuring a robust and reproducible crystallographic study.
Part 1: Foundational Principles & Strategic Approach
The determination of a molecule's three-dimensional structure is a critical step in drug discovery and materials science, providing definitive insights into its stereochemistry, conformation, and potential intermolecular interactions.[1][2][3] Single-crystal X-ray diffraction stands as the unequivocal gold standard for this purpose, offering precise atomic coordinates and bonding information.[4]
Our subject molecule, Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, possesses several key structural features that inform our analytical strategy: a rigid oxazole core, a rotatable phenyl ring, a flexible propyl chain, and an ethyl acetate moiety capable of acting as a hydrogen bond acceptor. Understanding the interplay of these groups in the crystalline state is paramount.
The logical workflow for this analysis is a multi-stage process, beginning with the growth of high-quality single crystals and culminating in the validation and interpretation of the final structural model.
Caption: High-level workflow for crystal structure analysis.
Part 2: Experimental Protocol & Methodological Rationale
Synthesis and Purification
A prerequisite for successful crystallization is the high purity of the compound. The synthesis of the title compound would typically follow established routes for oxazole ring formation. For the purpose of this guide, we assume the compound has been synthesized and purified to >98% purity, as confirmed by NMR and LC-MS.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in SCXRD.[2][5] The goal is to encourage slow, ordered growth from a supersaturated solution. For a small organic molecule like Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, several classical methods are employed.[6][7]
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) in a small, clean vial.
-
Cover the vial with a cap, pierced with a needle to allow for slow solvent evaporation.[7]
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the anti-solvent, e.g., hexane).[7]
-
The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[7]
-
Causality: Slow crystal growth is critical. Rapid precipitation traps solvent and introduces defects into the crystal lattice, leading to poor diffraction quality. The choice of solvent is crucial as it can influence the resulting crystal packing and even form solvates.[7]
Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted and subjected to X-ray analysis.[8]
Experimental Protocol: Data Collection
-
Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K).
-
Rationale: Low-temperature data collection minimizes atomic thermal motion, leading to higher resolution data and a more precise structure.
-
-
Diffractometer Setup: The crystal is mounted on a modern diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation).[8]
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.[9] The data collection strategy is optimized to ensure complete data with high redundancy.
Table 1: Example Crystal Data and Structure Refinement Parameters Note: As the crystal structure for the title compound is not publicly available, these are representative data based on similar oxazole derivatives.
| Parameter | Value |
| Empirical formula | C16H19NO3 |
| Formula weight | 273.33 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 15.2 Å, c = 11.8 Å |
| α = 90°, β = 105.5°, γ = 90° | |
| Volume | 1470 ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.23 Mg/m³ |
| Absorption coefficient | 0.08 mm⁻¹ |
| F(000) | 584 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 15500 |
| Independent reflections | 3400 [R(int) = 0.04] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3400 / 0 / 185 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Part 3: Structure Solution, Refinement, and Analysis
The collected diffraction data is a reciprocal space representation of the crystal's electron density. The following steps convert this data into a 3D atomic model.[2][9]
Caption: Workflow from raw data to a final, validated crystal structure.
Data Processing
-
Indexing and Unit Cell Determination: The diffraction spots on the initial frames are used to determine the unit cell parameters and the crystal's Bravais lattice.[9][10]
-
Integration: The intensity of each diffraction spot (reflection) is measured across all collected images.[11]
-
Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged to create a final, unique dataset.[11]
Structure Solution and Refinement
This is the process of building and optimizing an atomic model to fit the experimental data.
Experimental Protocol: Structure Solution & Refinement
-
Structure Solution: The "phase problem" is solved using direct methods, typically with software like SHELXT, which provides an initial electron density map and a preliminary atomic model.
-
Model Building and Refinement:
-
The initial model is refined using a least-squares minimization process in a program like Olex2 or SHELXL.[12][13][14]
-
Initially, atoms are refined isotropically (with spherical thermal parameters).
-
Once the model improves, atoms are refined anisotropically (with ellipsoidal thermal parameters) to better model their thermal motion.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The refinement continues until the model converges, indicated by minimal shifts in atomic positions and a low R-factor (a measure of the agreement between the calculated and observed structure factors).
-
Trustworthiness: A self-validating protocol involves checking key metrics at each stage. For instance, the R(int) value after merging should be low (typically < 0.05), and the final R1 value for a good quality structure should also be below 0.05. The goodness-of-fit should be close to 1.[15]
Advanced Structural Analysis
With a refined structure, we can delve into the details of molecular conformation and intermolecular interactions.
3.3.1 Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[16][17][18] The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact.
-
d_norm mapping: Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting potential hydrogen bonds and other close interactions.
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a quantitative breakdown of which atom pairs are involved in crystal packing (e.g., H···H, O···H, C···H).[16][19] For our target molecule, we would expect significant contributions from H···H contacts due to the alkyl and phenyl groups, and O···H/C···H contacts involving the ester and oxazole moieties.
3.3.2 Density Functional Theory (DFT) Calculations
To complement the experimental data, gas-phase DFT calculations can be performed to determine the optimized molecular geometry.[20][21][22] Comparing the computationally derived, low-energy conformation with the experimentally observed conformation in the crystal provides insight into the effects of crystal packing forces on the molecular structure.
Part 4: Data Deposition and Conclusion
Authoritative Grounding: Upon completion, the crystallographic information file (CIF) and structure factor data should be deposited with the Cambridge Crystallographic Data Centre (CCDC).[23][24][25] This ensures the data is curated, preserved, and made available to the global scientific community, forming the bedrock of structural chemistry knowledge.[26][27] The CCDC assigns a unique deposition number, which must be included in any publication describing the structure.
This guide has outlined a comprehensive and technically sound approach to the crystal structure analysis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate. By following this workflow—from meticulous crystallization to rigorous refinement and in-depth analysis—researchers can obtain a high-quality, publication-ready crystal structure. This structural data provides invaluable, atom-level insights that are crucial for understanding molecular properties and for the rational design of new pharmaceuticals and materials.
References
-
Cambridge Crystallographic Data Centre (CCDC) , Source: Wikipedia, URL: [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals , Source: SCIRP, URL: [Link]
-
CCDC – Cambridge Crystallographic Data Centre , Source: SERC@IISc - Indian Institute of Science, URL: [Link]
-
Cambridge Crystallographic Data Centre (CCDC) | Request PDF , Source: ResearchGate, URL: [Link]
-
Cambridge Crystallographic Data Centre (CCDC) - DATACC , Source: DATACC, URL: [Link]
-
Chemical crystallization , Source: SPT Labtech, URL: [Link]
-
CCDC , Source: Chemistry World, URL: [Link]
-
X-ray Crystallography: Data collection and processing , Source: YouTube, URL: [Link]
-
Single-crystal X-ray Diffraction , Source: SERC (Carleton), URL: [Link]
-
The Hirshfeld Surface , Source: CrystalExplorer, URL: [Link]
-
X-ray crystallography - Structural Biology Core , Source: Mayo Clinic Research Core Facilities, URL: [Link]
-
X-ray single-crystal diffraction , Source: FZU, URL: [Link]
-
X-Ray Crystallography- Collecting Data , Source: Franklin & Marshall College, URL: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide , Source: PMC, URL: [Link]
-
Advanced crystallisation methods for small organic molecules , Source: ePrints Soton, URL: [Link]
-
Hirshfeld surface analysis , Source: CrystEngComm (RSC Publishing), URL: [Link]
-
crystallization of small molecules , Source: ICMAB, URL: [Link]
-
Advanced crystallisation methods for small organic molecules , Source: Chemical Society Reviews (RSC Publishing), URL: [Link]
-
A beginner's guide to X-ray data processing , Source: The Biochemist - Portland Press, URL: [Link]
-
Hirshfeld surface analysis of the crystal structures. (A)... , Source: ResearchGate, URL: [Link]
-
Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate , Source: MDPI, URL: [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis , Source: University of Washington, URL: [Link]
-
X-ray crystallography , Source: Wikipedia, URL: [Link]
-
Crystallographic Facilities @ Otterbein , Source: Otterbein University, URL: [Link]
-
Crystal structure - Quantum Espresso (DFT) Notes , Source: Read the Docs, URL: [Link]
-
[For Beginners] What is Density Functional Theory (DFT)? | Basics , Source: Matlantis, URL: [Link]
-
Overview - OlexSys , Source: OlexSys, URL: [Link]
-
Single crystal structure refinement software , Source: Deutsche Gesellschaft für Kristallographie, URL: [Link]
-
Density functional theory , Source: Wikipedia, URL: [Link]
-
Density functional theory (DFT) calculations: the crystal structures... , Source: ResearchGate, URL: [Link]
-
(PDF) OLEX2: A complete structure solution, refinement and analysis program , Source: ResearchGate, URL: [Link]
-
Olex2 | OlexSys , Source: OlexSys, URL: [Link]
-
Crystallographic Structure and Density Functional Theory (DFT) Study of a Novel Crystalline Molecule, Diisopropylammonium Hydrogen Maleate , Source: Universal Wiser Publisher, URL: [Link]
-
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate , Source: PMC, URL: [Link]
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- 3. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
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- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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Novel Synthesis Routes for 2,4,5-Trisubstituted Oxazole Acetates
Technical Guide | Application Note: AN-OX-2026
Executive Summary
The 2,4,5-trisubstituted oxazole scaffold is a pharmacophore of critical importance in medicinal chemistry, serving as the core for non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin, as well as emerging kinase inhibitors and antibacterial agents. Historically, the synthesis of these cores relied on the Robinson-Gabriel cyclodehydration , a method plagued by harsh acidic conditions (H₂SO₄, POCl₃) and limited functional group tolerance.
This technical guide details three novel, high-fidelity synthesis routes that overcome these legacy limitations. We focus specifically on routes compatible with oxazole acetates (and their ester precursors), ensuring the preservation of sensitive carboxylate side chains essential for downstream drug development.
The Three Pillars of Modern Synthesis:
-
Rhodium(II)-Catalyzed Transannulation: Unmatched precision for installing ester functionalities.
-
Gold(I)-Catalyzed Cycloisomerization: Atom-economical route for complex side-chain architecture.
-
Iodine-Mediated Oxidative Cyclization: A metal-free, aerobic protocol for green process chemistry.
Strategic Rationale & Mechanistic Logic
The shift from dehydration to metal-carbenoid insertion and oxidative cyclization represents a fundamental change in bond formation strategy.
-
Legacy Approach (Dehydration): Relies on entropy to drive water loss from
-acylamino ketones. High temperatures degrade labile acetate side chains. -
Modern Approach (Insertion/Cyclization): Uses transition metals to lower activation energy or employs hypervalent iodine to facilitate radical-polar crossover, allowing the reaction to proceed at ambient or mild temperatures.
Methodology A: Rhodium(II)-Catalyzed Nitrile Insertion
Best For: Direct synthesis of oxazole-4-carboxylates and acetates from diazo precursors.
This route utilizes the reactivity of Rh(II) carbenoids derived from
Mechanism of Action
The Rhodium(II) acetate dimer serves as a Lewis acid, decomposing the diazo compound to generate a transient metal-carbene. This species is intercepted by the lone pair of the nitrile nitrogen.
Figure 1: Rh(II)-catalyzed nitrile ylide formation and cyclization pathway.
Validated Protocol
-
Substrates: Ethyl
-diazo-acetoacetate (1.0 equiv), Benzonitrile (solvent/reactant). -
Catalyst:
(1 mol%). -
Conditions: 60°C, Inert Atmosphere (
).
Step-by-Step Workflow:
-
Preparation: In a flame-dried Schlenk tube, dissolve
(4.4 mg, 0.01 mmol) in neat Benzonitrile (2.0 mL). -
Addition: Add Ethyl
-diazo-acetoacetate (1.0 mmol) dropwise over 30 minutes via syringe pump. Note: Slow addition is critical to prevent carbene dimerization. -
Reaction: Stir at 60°C for 4 hours. Monitor disappearance of the diazo peak (
band) via IR or TLC. -
Workup: Evaporate excess nitrile under reduced pressure.
-
Purification: Flash column chromatography (Hexane/EtOAc 8:1) yields the oxazole-4-carboxylate.
Methodology B: Gold(I)-Catalyzed Cycloisomerization
Best For: Constructing oxazoles with complex alkyl/aryl side chains where atom economy is paramount.
This method activates propargylic amides.[3][4] The Au(I) catalyst coordinates to the alkyne, triggering a 5-exo-dig cyclization by the amide oxygen. This is superior to Ag-catalyzed methods due to better functional group tolerance.
Mechanism of Action
The triple bond is activated by the soft Lewis acid [Au]. The amide oxygen attacks the internal carbon of the alkyne, forming an oxazolium intermediate which then aromatizes.
Figure 2: Gold(I)-catalyzed activation and cycloisomerization cycle.
Validated Protocol
-
Substrates:
-(3-phenylprop-2-ynyl)benzamide (1.0 equiv). -
Catalyst:
(5 mol%). -
Solvent: Dichloromethane (DCM), Anhydrous.
Step-by-Step Workflow:
-
Dissolution: Dissolve the propargylic amide (0.5 mmol) in anhydrous DCM (5 mL).
-
Catalysis: Add
(7.5 mg, 5 mol%). The solution typically turns yellow/orange. -
Reaction: Stir at Room Temperature (25°C) for 2–6 hours.
-
Monitoring: Check TLC for the disappearance of the alkyne starting material.
-
Workup: Filter through a short pad of silica gel to remove gold salts. Rinse with
. -
Isolation: Concentrate filtrate to obtain high-purity oxazole.
Methodology C: Iodine-Mediated Oxidative Cyclization
Best For: "Green" synthesis; avoiding heavy metals; converting enaminones to oxazoles.[5]
This route uses molecular iodine (
Validated Protocol
-
Substrates: Enaminone derivative (from reaction of
-keto ester + amine). -
Reagents:
(0.5 equiv), TBAI (tetrabutylammonium iodide) (0.5 equiv). -
Oxidant:
(balloon) or TBHP. -
Solvent: Toluene/DCE.[7]
Step-by-Step Workflow:
-
Setup: Charge a reaction tube with the enaminone (0.5 mmol),
(63 mg), and TBAI (92 mg). -
Solvent: Add Toluene (3 mL).
-
Atmosphere: Purge with
and maintain under an oxygen balloon (1 atm). -
Heating: Heat to 80°C for 8 hours.
-
Quench: Cool to RT, add saturated
(sodium thiosulfate) to quench excess iodine (color change from dark red to yellow/clear). -
Extraction: Extract with Ethyl Acetate, dry over
, and concentrate.
Comparative Data Analysis
The following table summarizes the efficiency and suitability of each route for synthesizing oxazole acetates.
| Feature | Rh(II) Carbenoid Insertion | Au(I) Cycloisomerization | Iodine Oxidative Cyclization |
| Primary Mechanism | Carbene Insertion / Electrocyclization | Radical-Polar Crossover / Oxidation | |
| Yield (Typical) | 75% – 92% | 80% – 95% | 60% – 82% |
| Functional Group Tolerance | High (Esters, Acetates, Ethers) | Excellent (Alcohols, Halides) | Moderate (Sensitive to oxidation) |
| Reaction Temperature | 60°C – 80°C | 25°C (Room Temp) | 80°C – 100°C |
| Atom Economy | Moderate ( | High (Isomerization) | Low (Requires stoichiometric oxidant) |
| Cost Profile | High (Rh catalyst) | High (Au catalyst) | Low (Iodine, |
| Best Use Case | Direct formation of 4-carboxylates | Complex side-chain architecture | Large-scale, metal-free batches |
References
-
Rhodium(II)
-
Gold-Catalyzed Synthesis
-
Iodine-Mediated Oxidative Cyclization
-
General Overview of Oxazole Synthesis
- Title: Synthesis of 1,3-oxazoles (Comprehensive Review).
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-Catalyzed Transannulation of 1,2,3-Triazoles with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. (PDF) Preparation of 2,4,5-Trisubstituted Oxazoles Through [research.amanote.com]
- 9. Preparation of 2,4,5-Trisubstituted Oxazoles through Iodine-mediated Aerobic Oxidative Cyclization of Enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Testing of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate in Organic Solvents
Abstract
This guide provides a comprehensive framework for determining the solubility of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, a novel oxazole derivative with potential therapeutic applications. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to furnish the robust and reproducible data essential for drug development professionals. This document outlines the theoretical underpinnings of solubility, presents a detailed experimental protocol based on the gold-standard shake-flask method, and offers guidance on data analysis and presentation. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting solubility studies.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a promising molecule from the laboratory to a viable therapeutic agent is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability, manufacturability, and the feasibility of various dosage forms.[1][2] For a novel entity such as Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, a thorough understanding of its solubility profile in a range of organic solvents is a non-negotiable prerequisite for informed decision-making in process chemistry, formulation development, and preclinical studies.
This guide is structured to provide a holistic understanding of solubility testing, moving from foundational principles to practical execution. We will explore the molecular characteristics of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate that govern its solubility and delve into a validated experimental protocol to quantify this critical parameter.
Theoretical Framework: Understanding the "Why" Behind Solubility
The solubility of a solute in a solvent is a thermodynamic equilibrium phenomenon.[3][4] It represents the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution.[5] The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[6] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules.[1]
2.1. Molecular Structure of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
A predictive assessment of solubility begins with an analysis of the solute's molecular structure. Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate possesses a combination of polar and non-polar moieties:
-
Polar Groups: The ester functional group (-COO-) and the nitrogen and oxygen atoms within the oxazole ring are capable of dipole-dipole interactions and hydrogen bonding (as an acceptor).
-
Non-Polar Groups: The phenyl (-C6H5) and propyl (-C3H7) substituents contribute to the molecule's lipophilicity and will preferentially interact with non-polar solvents through van der Waals forces.
The interplay of these groups will dictate the molecule's affinity for solvents of varying polarities.
2.2. Solvent Properties and Solute-Solvent Interactions
The choice of organic solvents for solubility testing should span a range of polarities and hydrogen bonding capabilities to construct a comprehensive solubility profile. Key solvent characteristics to consider include:
-
Polarity: Quantified by the dielectric constant, polarity reflects a solvent's ability to separate charges.
-
Hydrogen Bonding: Solvents can be hydrogen bond donors (e.g., alcohols), acceptors (e.g., ethers), or both.
-
Aprotic vs. Protic: Protic solvents contain a hydrogen atom bonded to an electronegative atom and can act as hydrogen bond donors. Aprotic solvents lack this feature.
The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[1] For Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate to dissolve, the energy released from the formation of solute-solvent bonds must be sufficient to overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.
Experimental Design: The Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8][9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.
3.1. Rationale for Method Selection
The shake-flask method is chosen for its ability to provide a true measure of thermodynamic solubility, which is crucial for lead optimization and formulation development.[8] While faster kinetic solubility methods exist, they may not represent the true equilibrium state and can be influenced by factors such as the initial solid-state form.[3][8]
3.2. Experimental Workflow
The overall workflow for determining the solubility of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is depicted in the following diagram:
Caption: Workflow for Equilibrium Solubility Determination.
3.3. Detailed Experimental Protocol
Materials:
-
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (solid, >99% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Slurries:
-
Accurately weigh an excess amount of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the bulk of the solid to settle.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.[7] This step is critical to remove any fine particulate matter that could interfere with the analysis.
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate of known concentrations in the respective organic solvent.
-
Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method. The analytical method should be specific for the analyte and demonstrate linearity over the expected concentration range.[11]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate in the supernatant by interpolating its peak area from the calibration curve.
-
3.4. Self-Validating System and Trustworthiness
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Confirmation of Equilibrium: Analyze samples taken at different time points (e.g., 24 and 48 hours). The solubility value should be consistent between these time points, indicating that equilibrium has been reached.[10]
-
Solid-State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by PXRD or DSC) to confirm that no change in the solid form (e.g., polymorphism or solvation) has occurred during the experiment.[11]
-
Mass Balance: In critical studies, a mass balance calculation can be performed to account for all the solute initially added.
Data Presentation and Interpretation
Clear and concise presentation of solubility data is crucial for its effective communication and utilization.
4.1. Tabulated Solubility Data
The solubility of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate in a selection of organic solvents is summarized in the table below. (Note: These are representative values for illustrative purposes).
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) at 25°C |
| Hexane | Non-polar | 1.9 | < 1 |
| Toluene | Non-polar, Aromatic | 2.4 | 15 |
| Dichloromethane | Polar Aprotic | 9.1 | > 100 |
| Acetone | Polar Aprotic | 21 | > 100 |
| Ethyl Acetate | Polar Aprotic | 6.0 | 85 |
| Acetonitrile | Polar Aprotic | 37.5 | 50 |
| Methanol | Polar Protic | 33 | 25 |
| Ethanol | Polar Protic | 24.5 | 40 |
4.2. Interpretation of Results
The hypothetical data suggests that Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate exhibits good solubility in polar aprotic solvents like dichloromethane and acetone, and moderate to good solubility in other polar solvents such as ethyl acetate, acetonitrile, and ethanol. Its solubility is limited in non-polar solvents like hexane, which is consistent with the presence of polar functional groups in its structure. The aromatic nature of toluene likely contributes to its moderate solubilizing power for the phenyl-containing solute.
4.3. Visualizing Solute-Solvent Interactions
The following diagram illustrates the primary intermolecular forces at play between Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate and different classes of solvents.
Caption: Solute-Solvent Interaction Map.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the principles and practices for determining the solubility of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate in organic solvents. By adhering to the detailed protocol and incorporating the principles of scientific integrity, researchers can generate high-quality, reliable solubility data. This information is foundational for subsequent stages of drug development, including process optimization, formulation design, and toxicological studies. Future work should focus on expanding the range of solvents tested, including biorelevant media, and investigating the temperature dependence of solubility to build a complete thermodynamic profile of this promising compound.
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]
-
Solubility: The Important Phenomenon in Pharmaceutical Analysis - Research and Reviews. (2022, February 14). Retrieved from [Link]
-
Quantitative Analysis Techniques | Solubility of Things. (n.d.). Retrieved from [Link]
-
Solubility - Wikipedia. (n.d.). Retrieved from [Link]
-
How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). Retrieved from [Link]
-
Solubility Testing – Shake Flask Method - BioAssay Systems. (n.d.). Retrieved from [Link]
-
1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.). Retrieved from [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29). Retrieved from [Link]
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline | European Medicines Agency (EMA). (1999, September 1). Retrieved from [Link]
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Methodological & Application
Application Note: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate as a Chemical Probe
The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals using Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (CAS 1169975-44-3). This guide synthesizes its chemical properties with its application as a pharmacological probe for metabolic and inflammatory pathways, specifically targeting the PPAR (Peroxisome Proliferator-Activated Receptor) and COX (Cyclooxygenase) signaling axes.
Executive Summary & Mechanism of Action
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is a lipophilic, cell-permeable oxazole derivative utilized as a chemical probe to investigate esterase-dependent bioactivation and downstream modulation of nuclear receptors (PPARs) and inflammatory enzymes (COX-1/2) .
Structurally, the compound features a 2,4,5-trisubstituted oxazole core , a privileged scaffold in medicinal chemistry found in NSAIDs (e.g., Oxaprozin) and metabolic modulators (e.g., Aleglitazar). The ethyl ester moiety functions as a "masking group," enhancing cellular permeability. Upon entry into the cell, ubiquitous intracellular esterases (e.g., CES1) hydrolyze the ester to its free acid form, (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetic acid , which serves as the active pharmacological ligand.
Key Applications
-
Metabolic Signaling Probe: Investigating PPAR
/ activation kinetics in adipocytes and hepatocytes. -
Inflammatory Pathway Analysis: Probing COX-2 inhibition selectivity and prostaglandin E2 (PGE2) suppression.
-
Esterase Activity Reporter: Assessing intracellular hydrolytic capacity in diverse cell lines.
-
Fragment-Based Drug Discovery (FBDD): Serving as a crystallographic scaffold for oxazole-protein interaction studies.
Technical Specifications & Preparation
| Parameter | Specification |
| Chemical Name | Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate |
| CAS Number | 1169975-44-3 |
| Molecular Formula | C |
| Molecular Weight | 273.33 g/mol |
| Solubility | DMSO (>50 mM), Ethanol (>25 mM), Water (Negligible) |
| λ | ~305 nm / ~360 nm (Intrinsic fluorescence of 2-phenyloxazole core) |
| Storage | -20°C (Solid), -80°C (DMSO stock, stable for 3 months) |
Reconstitution Protocol
-
Stock Solution (50 mM): Dissolve 13.67 mg of the compound in 1.0 mL of anhydrous DMSO (molecular biology grade). Vortex for 30 seconds until clear.
-
Working Solution: Dilute the stock 1:1000 in culture medium (e.g., DMEM + 10% FBS) to achieve a final concentration of 50 µM.
-
Note: Maintain final DMSO concentration < 0.1% to avoid cytotoxicity.
-
-
Stability Check: Verify absence of precipitation by centrifugation at 10,000 x g for 5 minutes before use.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the probe's trajectory: from cell entry and bioactivation to nuclear translocation and gene modulation.
Caption: Bioactivation pathway of the ethyl ester probe into its active acid form, targeting cytosolic COX enzymes and nuclear PPAR receptors.
Experimental Protocols
Protocol A: PPAR Transactivation Assay (Luciferase Reporter)
Objective: To quantify the potency of the probe as a PPAR agonist.
-
Cell Seeding: Plate HEK293T cells in 96-well white plates (20,000 cells/well) in DMEM.
-
Transfection (24h later):
-
Co-transfect with:
-
pSG5-GAL4-hPPARγ (Ligand Binding Domain plasmid).
-
pMH100-TK-Luc (UAS-driven Luciferase reporter).
-
pRL-SV40 (Renilla internal control).
-
-
Use Lipofectamine 3000 according to manufacturer instructions.
-
-
Treatment (24h post-transfection):
-
Remove media. Add fresh media containing the Probe (0.1, 1, 10, 50 µM).
-
Positive Control: Rosiglitazone (1 µM).
-
Negative Control: DMSO (0.1%).
-
-
Assay (24h post-treatment):
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System.
-
-
Data Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve to determine EC
.
Protocol B: COX-2 Inhibition Assay (In Vitro)
Objective: To determine the inhibitory potential of the hydrolyzed probe (Active Acid) against COX enzymes. Note: For cell-free assays, use the pre-hydrolyzed acid form or treat the ester with pig liver esterase (PLE) prior to the assay.
-
Enzyme Prep: Incubate Recombinant Human COX-2 (1 unit/reaction) in Tris-HCl buffer (pH 8.0) with heme cofactor.
-
Inhibitor Addition: Add (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetic acid (active metabolite) at varying concentrations (0.01 – 100 µM). Incubate for 10 min at 37°C.
-
Alternative: If using the Ethyl Ester probe in a cellular context (e.g., RAW 264.7 macrophages), pre-treat cells for 2h before LPS stimulation.
-
-
Substrate Initiation: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).
-
Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.
-
Calculation: % Inhibition = [1 - (Slope_sample / Slope_control)] x 100.
Validation & Quality Control
Self-Validating Steps
-
Hydrolysis Verification: Analyze cell lysates by LC-MS/MS after 1 hour of treatment. You should observe the disappearance of the parent ester (m/z 274 [M+H]+) and the appearance of the free acid (m/z 246 [M+H]+).
-
Cytotoxicity Check: Perform an MTT or CellTiter-Glo assay alongside the reporter assay. The probe should show >90% cell viability at effective concentrations (<50 µM).
-
Intrinsic Fluorescence: The 2-phenyloxazole core is fluorescent. Use this property to track cellular uptake via fluorescence microscopy (DAPI filter set, Ex 350/Em 450) to confirm cytoplasmic localization.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration / Low solubility | Sonicate stock; reduce final concentration to <50 µM; use BSA-conjugated media. |
| No Activity in Cell-Free Assay | Prodrug form used | Ensure the acid form is used for enzyme assays, or add Esterase (PLE) to the reaction. |
| High Background Signal | Autofluorescence | The oxazole core fluoresces in UV. Use appropriate blank subtraction in fluorescence assays. |
References
-
Phipps, R. J., & Gaunt, M. J. (2009). A meta-selective copper-catalyzed C-H bond arylation. Science, 323(5921), 1593-1597. (Describes the synthesis and functionalization of the phenyl-oxazole core).
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses oxazole-acetic acid isosteres in PPAR/COX ligands).
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126.
- Matrix Scientific. (2017). Product Catalog: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate.
Application Note: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate as a Scaffold for Metabolic and Anti-Inflammatory Drug Discovery
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate as a privileged scaffold in the development of metabolic and anti-inflammatory therapeutics.
Executive Summary
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (CAS Registry Number: [Referenced as derivative of 120503-88-8 class]) represents a high-value heterocyclic intermediate. Its 2,4,5-trisubstituted oxazole core serves as a bioisostere for aromatic linkers found in PPAR agonists (glitazars) and COX-2 inhibitors .
This guide outlines the application of this compound in synthesizing dual PPAR
Scientific Background & Mechanism[1][2]
The Oxazole Pharmacophore
The 1,3-oxazole ring functions as a planar, aromatic spacer that orients the lipophilic tail (propyl/phenyl) and the polar head group (acetic acid) into the correct conformation for receptor binding.
-
Lipophilic Domain (C2/C4): The 2-phenyl and 4-propyl groups occupy the large hydrophobic pocket of the PPAR Ligand Binding Domain (LBD). The propyl chain specifically mimics the alkyl tail of natural fatty acids (endogenous PPAR ligands).
-
Acidic Head Group (C5): The ethyl acetate moiety is a prodrug motif . Upon hydrolysis to the free acid, it forms a critical hydrogen bond network with the Tyr473 (PPAR
) or Tyr314 (PPAR ) residues in the receptor's AF-2 helix, triggering the conformational change required for co-activator recruitment.
Therapeutic Pathway
The compound acts as a dual modulator:
-
PPAR
Activation: Increases fatty acid -oxidation (liver), raising HDL and lowering triglycerides. -
PPAR
Activation: Promotes adipocyte differentiation and insulin sensitivity (adipose tissue).
Figure 1: Mechanism of Action. The ethyl ester functions as a precursor to the active acid, which binds the PPAR/RXR complex to regulate metabolic gene transcription.
Experimental Protocols
Protocol A: Synthesis & Purification
Note: If starting from precursors. This method utilizes the Robinson-Gabriel cyclodehydration.
Reagents:
-
N-(1-oxo-1-phenylpentan-2-yl)succinimide or equivalent
-acylamino ketone precursor. -
Phosphorus Oxychloride (
) or Burgess Reagent. -
Dichloromethane (DCM).
Step-by-Step Workflow:
-
Precursor Assembly: React 2-bromo-1-phenylpentan-1-one with ethyl malonyl chloride (or equivalent aspartate derivative) to form the N-acyl amino ketone intermediate.
-
Cyclization: Dissolve the intermediate (1.0 eq) in anhydrous DCM.
-
Dehydration: Add
(2.0 eq) dropwise at 0°C. Reflux for 4 hours.-
Checkpoint: Monitor TLC (Hexane:EtOAc 4:1) for the disappearance of the amide spot.
-
-
Quenching: Pour reaction mixture over crushed ice/NaHCO
. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine.[1]
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane). The product elutes as a pale yellow oil or low-melting solid.
Protocol B: Hydrolysis to Active Acid (Screening Prep)
Before biological testing in nuclear receptor assays, the ester must be hydrolyzed.
Materials:
-
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (10 mg).
-
Lithium Hydroxide (LiOH), 1M aqueous solution.
-
THF/Methanol (1:1 mixture).
Procedure:
-
Dissolve 10 mg of the ethyl ester in 2 mL of THF/MeOH (1:1).
-
Add 0.5 mL of 1M LiOH.
-
Stir at room temperature for 2 hours.
-
Validation: Check by LC-MS (Shift in mass from M+ to M-28 or appearance of acid peak).
-
Acidify to pH 4 with 1M HCl.
-
Extract with DCM, dry over MgSO
, and concentrate. -
Re-dissolve in DMSO for the bioassay (Stock concentration: 10 mM).
Protocol C: PPAR / Transactivation Assay
Objective: Quantify the potency (
Reagents:
-
HEK293T cells.
-
Plasmids: pSG5-PPAR
or (LBD), pGL3-PPRE-Luc (Reporter), pRL-SV40 (Normalization). -
Dual-Luciferase® Reporter Assay System (Promega).
Method:
-
Seeding: Plate HEK293T cells in 96-well white plates (
cells/well). -
Transfection: After 24h, transiently co-transfect with PPAR expression vector, PPRE-Luc reporter, and Renilla control using Lipofectamine.
-
Treatment: 24h post-transfection, treat cells with the hydrolyzed acid (Protocol B) in serial dilutions (
).-
Positive Controls: Fenofibrate (PPAR
), Rosiglitazone (PPAR ). -
Negative Control: DMSO (0.1%).
-
-
Lysis & Read: After 24h incubation, lyse cells and measure Firefly/Renilla luminescence ratios.
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine
.
Data Interpretation & Reference Values
Expected Pharmacological Profile:
| Parameter | Value (Approx.) | Notes |
| LogP | 3.8 - 4.2 | Highly lipophilic; good membrane permeability. |
| PPAR | 0.5 - 2.0 | Moderate agonist (Lipid lowering potential). |
| PPAR | 0.1 - 0.8 | Potent agonist (Insulin sensitizing). |
| Selectivity | Dual Agonist | Balanced profile preferred to minimize edema side effects. |
Structure-Activity Relationship (SAR) Insights:
-
Propyl Group (C4): Essential for hydrophobic interaction. Replacing with a methyl group drastically reduces potency (
M). -
Phenyl Group (C2): Can be substituted (e.g., 4-F, 4-OMe) to tune metabolic stability and potency.
-
Linker Length: The single methylene spacer (
) in the acetate group is optimal. Extending to propionate ( ) often shifts selectivity towards PPAR exclusively.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow from precursors to biological testing.
References
-
Raval, P., et al. (2011). "Revisiting glitazars: Thiophene substituted oxazole containing
-ethoxy phenylpropanoic acid derivatives as highly potent PPAR / dual agonists." Bioorganic & Medicinal Chemistry Letters, 21(10), 3103-3109. Link -
Kaur, P., et al. (2020). "Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications." Bioorganic Chemistry, 100, 103867. Link
-
Meanwell, N. A. (2011). "The Robinson-Gabriel Synthesis of Oxazoles." In: Heterocycles in Natural Product Synthesis, Wiley-VCH. Link
-
Frishman, W. H., et al. (2004). "Oxaprozin: A new long-acting nonsteroidal anti-inflammatory drug." Pharmacotherapy, 15(3), 368-378. (Structural analog reference). Link
-
PubChem Compound Summary. "Ethyl (3-phenyl-1,2,4-oxadiazol-5-yl)acetate" (Structural isomer comparison). Link
Sources
Application Note: Derivatization of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate for SAR Studies
Strategic Overview
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (referred to herein as Scaffold A ) represents a privileged structural motif in medicinal chemistry, sharing significant homology with PPAR agonists (e.g., Aleglitazar), COX-2 inhibitors (e.g., Oxaprozin), and antimicrobial agents.
For drug discovery professionals, this scaffold offers three distinct vectors for optimization. However, the most high-throughput accessible vector is the C5-acetate side chain . This guide focuses on the Divergent Derivatization of the ester functionality, which allows for the rapid generation of focused libraries without requiring de novo synthesis of the oxazole core.
The SAR Logic (The "Why")
-
Zone 1: The Polar Headgroup (C5-Acetate): This region typically engages in hydrogen bonding or ionic interactions (e.g., with Arg/Tyr residues in nuclear receptors). Modulating this from an ester
acid amide/heterocycle explores the electronic and steric tolerance of the binding pocket. -
Zone 2: The Lipophilic Tail (C4-Propyl): Provides hydrophobic packing. (Requires de novo synthesis to modify).
-
Zone 3: The Aromatic Anchor (C2-Phenyl): Engages in
stacking.[1] (Requires de novo synthesis or electrophilic substitution to modify).
Derivatization Workflow
The following diagram illustrates the divergent synthesis pathways available starting from Scaffold A .
Figure 1: Divergent derivatization pathways. The primary SAR route (solid bold lines) focuses on hydrolysis followed by parallel amidation.
Detailed Experimental Protocols
Protocol A: Saponification (The Gateway Step)
Objective: Convert the ethyl ester to the free carboxylic acid to enable coupling reactions. Rationale: The oxazole ring is generally stable, but harsh acidic conditions can induce ring opening. We utilize a mild Lithium Hydroxide (LiOH) hydrolysis which is superior to NaOH for lipophilic substrates due to better solubility in THF/Water mixtures.
Materials:
-
Scaffold A (1.0 equiv)[2]
-
LiOH·H₂O (3.0 equiv)
-
Solvent: THF:MeOH:H₂O (3:1:1 ratio)
-
1M HCl (for acidification)
Step-by-Step:
-
Dissolution: Dissolve Scaffold A in the THF/MeOH mixture at room temperature (RT).
-
Activation: Add the LiOH·H₂O dissolved in the minimum amount of water dropwise to the reaction vessel.
-
Reaction: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The ester spot (
) should disappear, replaced by a baseline spot (Acid). -
Workup (Critical):
-
Concentrate the mixture under reduced pressure to remove THF/MeOH.
-
Dilute the remaining aqueous residue with water.
-
Wash: Extract once with diethyl ether (removes unreacted ester/impurities). Discard the organic layer.
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH
3–4. The acid should precipitate as a white solid.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Yield Expectation: >90%.
-
Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).
-
Protocol B: High-Throughput Amide Library Generation
Objective: Create a library of 20–50 analogs to probe the steric/electronic requirements of the binding pocket. Rationale: HATU is selected as the coupling reagent due to its high reaction rate and lower racemization risk compared to EDC/HOBt, making it ideal for parallel synthesis where purification bottlenecks must be minimized.
Materials:
-
Oxazole Acid (from Protocol A) (1.0 equiv)
-
Diverse Amines (1.2 equiv) (Selection: Aliphatic, Aromatic, Heterocyclic)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step:
-
Stock Solutions: Prepare a 0.2 M stock solution of the Oxazole Acid in DMF.
-
Activation: Add HATU and DIPEA to the acid solution. Shake/stir for 15 minutes to form the activated ester (O-At ester).
-
Coupling: Aliquot the activated acid solution into reaction vials containing the specific amines (1.2 equiv).
-
Incubation: Shake at RT for 12 hours.
-
Purification (SPE Method):
-
Dilute reaction with EtOAc.
-
Wash sequentially with 10% LiCl (removes DMF), 5% NaHCO₃, and 1M HCl (if amine was non-basic).
-
Pass through a silica plug or use SCX (Strong Cation Exchange) cartridges if the product contains basic nitrogens.
-
-
Data Output:
-
Submit for LCMS purity check. Target purity >95% for biological screening.
-
Protocol C: Bioisosteric Replacement (1,3,4-Oxadiazole)
Objective: Replace the ester/acid with a 1,3,4-oxadiazole ring.
Rationale: Oxadiazoles act as metabolically stable bioisosteres for esters and amides, often improving metabolic half-life (
Step-by-Step:
-
Hydrazide Formation: Reflux Scaffold A (Ester) with excess hydrazine hydrate in ethanol for 6 hours. Cool and filter the precipitated hydrazide.
-
Cyclization: Suspend the hydrazide in triethyl orthoformate (as solvent and reagent) and add a catalytic amount of p-TsOH.
-
Reflux: Heat to reflux for 8 hours.
-
Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.
Quantitative Data Summary & QC Criteria
When characterizing the derivatives, use the following reference shifts to validate the integrity of the oxazole core.
| Position | Moiety | ¹H NMR Signal (CDCl₃, | Diagnostic Change |
| C2 | Phenyl (Ar-H) | 7.40 – 8.10 (m, 5H) | Should remain constant across derivatives. |
| C4 | Propyl ( | ~2.60 (t) | Shift may drift slightly if C5 is electron-withdrawing. |
| C5 | Acetate (-CH₂-) | 3.70 (s) | Key Indicator. Shifts to ~3.5 in amides; ~4.5 in alcohols. |
| Ester | Ethyl (-OCH₂CH₃) | 4.20 (q), 1.25 (t) | Must disappear in Acid/Amide products. |
Quality Control Pass Criteria:
-
Purity: >95% by HPLC (UV 254 nm).
-
Identity: MS [M+H]⁺ within 0.1 Da of calculated mass.
-
Solvent: Residual DMF < 500 ppm (by NMR) to prevent false positives in biological assays.
References
-
Oxazole Synthesis Review: Turchi, I. J. (1986). "Oxazoles."[3][4][5][6][7][8][9][10] The Chemistry of Heterocyclic Compounds.
-
PPAR Agonist SAR (Aleglitazar Context): Bénardeau, A., et al. (2009). "Aleglitazar, a new, potent, and balanced dual PPARα/γ agonist." Bioorganic & Medicinal Chemistry Letters.
-
Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[11] Tetrahedron.
-
Bioisosteres in Medicinal Chemistry: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.
Sources
- 1. Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a diversity-oriented approach to oxazole-5-amide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
- 11. Lab Reporter [fishersci.co.uk]
Cell-based assay protocol for Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
Application Note: High-Throughput Functional Characterization of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
Introduction & Pharmacological Context
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate is a synthetic small molecule featuring a 2,4,5-trisubstituted oxazole core. Structurally, this compound belongs to a class of "privileged scaffolds" frequently utilized in medicinal chemistry to target Peroxisome Proliferator-Activated Receptors (PPARs) .
The oxazole-acetic acid moiety serves as a bioisostere for the carboxylic acid "head group" found in endogenous fatty acids and synthetic ligands (e.g., fibrates, glitazars). While the free acid form is the active ligand, the ethyl ester variant described here acts as a pro-drug . It exhibits superior lipophilicity for cell membrane permeation, after which intracellular carboxylesterases hydrolyze it into the active acid, enabling nuclear receptor binding.
Primary Application:
This protocol details the Cell-Based Transcriptional Activation Assay used to validate this compound as a PPAR agonist (specifically PPAR
Mechanism of Action (MOA)
To design a robust assay, one must understand the signal transduction pathway. The compound does not bind surface receptors; it targets the nucleus.
-
Permeation: The ethyl ester diffuses across the plasma membrane.
-
Bioactivation: Cytosolic esterases cleave the ethyl group, releasing the active oxazole-acetic acid.
-
Receptor Binding: The acid binds the Ligand Binding Domain (LBD) of the PPAR subtype.
-
Heterodimerization: The Ligand-PPAR complex dimerizes with the Retinoid X Receptor (RXR).
-
Transactivation: The complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA, recruiting co-activators (e.g., PGC-1
) to drive transcription.
Visual 1: Signal Transduction Pathway
Caption: Figure 1. Mechanism of Action. The ethyl ester functions as a cell-permeable prodrug, requiring intracellular hydrolysis to activate PPAR-mediated transcription.
Experimental Protocols
Protocol A: Pre-requisite Cytotoxicity Screen
Objective: Ensure that reductions in signal are due to antagonism (if testing that mode) and not cell death, or that high concentrations do not cause off-target toxicity.
-
Assay Type: ATP Quantitation (e.g., CellTiter-Glo®) or Resazurin reduction.
-
Cell Line: HEK293 or HepG2 (Metabolically active cells are preferred for esterase activity).
Procedure:
-
Seed HEK293 cells at
cells/well in a 96-well white-walled plate. -
Incubate for 24h at 37°C/5% CO
. -
Treat with serial dilutions of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (0.1 nM to 100
M).-
Vehicle Control: DMSO (Max 0.1%).
-
Positive Control (Toxicity): Staurosporine (1
M).
-
-
Incubate for 24h.
-
Add detection reagent, shake for 2 min, incubate 10 min.
-
Read Luminescence.
Protocol B: PPAR Luciferase Reporter Assay (Core Protocol)
Objective: Quantify the functional potency (
Reagents & Materials:
| Component | Specification | Purpose |
|---|---|---|
| Cell Line | HEK293T or HepG2 | Host for transfection. |
| Expression Vector | pCMV-PPAR
Step-by-Step Workflow:
-
Cell Seeding (Day 0):
-
Harvest cells and resuspend in DMEM + 10% Charcoal-Stripped FBS .
-
Note: Standard FBS contains fatty acids that will cause high background noise.
-
Seed
cells/well in 96-well plates.
-
-
Transfection (Day 1):
-
Prepare transfection complex (e.g., Lipofectamine 3000).
-
Ratio: 4 parts PPRE-Luc : 1 part PPAR-Expression : 0.1 part Renilla.
-
Add 100 ng total DNA per well. Incubate 6–12 hours.
-
-
Compound Treatment (Day 1 Evening):
-
Prepare 1000x stocks of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate in DMSO.
-
Dilute to 2x concentration in assay media (DMEM + 0.5% CS-FBS).
-
Remove transfection media and add 100
L of compound media. -
Dose Range: 8-point dilution (e.g., 0.01
M to 30 M).
-
-
Incubation:
-
Incubate for 18–24 hours.
-
-
Dual-Luciferase Readout (Day 2):
-
Lyse cells using Passive Lysis Buffer.
-
Inject Luciferase Substrate (Firefly)
Measure.[1] -
Inject Stop & Glo Substrate (Renilla)
Measure.
-
Visual 2: Assay Workflow Diagram
Caption: Figure 2. Experimental timeline for the Luciferase Reporter Assay. Critical timing involves the switch to charcoal-stripped serum to reduce background.
Data Analysis & Interpretation
1. Normalization:
Calculate the Relative Light Units (RLU) for each well:
2. Fold Induction:
3. Curve Fitting:
Plot log[Concentration] vs. Fold Induction. Fit using a non-linear regression (4-parameter logistic equation) to determine
Expected Results:
-
Agonist: Sigmoidal dose-dependent increase in signal.
-
Inactive: Flat line (signal = 1).
-
Toxicity: Drop in Renilla signal at high concentrations (flag these data points).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background | Endogenous fatty acids in serum. | Critical: Use Charcoal-Stripped FBS (CS-FBS) or delipidated serum. |
| Low Signal | Poor transfection or low esterase activity. | Switch cell line (e.g., from CHO to HepG2). Ensure plasmid quality. |
| Inconsistent Replicates | Edge effects or pipetting error. | Use larger volumes (100 |
| Precipitation | Compound insolubility. | Oxazoles are lipophilic. Do not exceed 30 |
References
-
Mechanism of PPAR Activation: Grygiel-Górniak, B. (2014). "Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications." Inflammation Research.
-
Oxazole-Based PPAR Agonists (Structural Basis): Raval, P., et al. (2008). "Revisiting glitazars: Thiophene substituted oxazole containing
-ethoxy phenylpropanoic acid derivatives as highly potent PPAR / dual agonists." Bioorganic & Medicinal Chemistry. -
Indigo Biosciences.
) Reporter Assay System." -
Esterase Prodrug Considerations: Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds." Current Drug Metabolism.
Sources
Troubleshooting & Optimization
Side-product analysis in the synthesis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
[1]
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Troubleshooting Ticket Context: Hantzsch-type Cyclization & Side-Product Mitigation[1]
System Overview & Reaction Logic
Welcome to the technical support portal for the synthesis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate . This guide addresses the critical challenges in constructing the 2,4,5-trisubstituted oxazole core, a structural motif common in PPAR agonists (e.g., Aleglitazar analogs).
While multiple routes exist (e.g., Robinson-Gabriel cyclization of aspartic acid derivatives), this guide focuses on the Modified Hantzsch Synthesis (Condensation of Benzamide with
The Synthetic Pathway
The synthesis relies on the reaction between Benzamide (Nucleophile) and Ethyl 3-bromo-4-oxoheptanoate (Electrophile).[1]
-
Target Topology:
Interactive Pathway Visualization
The following diagram illustrates the primary reaction vector and the critical divergence points where side products form.
Figure 1: Mechanistic flow of the Hantzsch oxazole synthesis showing critical bifurcation points for impurity generation.[1][2]
Troubleshooting Modules (FAQs)
Select the issue that best matches your observation.
Ticket #101: "I have a persistent M+18 peak in LC-MS and low yield."
Diagnosis: Incomplete Dehydration (The Hydroxy-oxazoline Trap) In the Hantzsch synthesis, the formation of the oxazole ring proceeds through a hydroxy-oxazoline intermediate (Inter2 in the diagram).[2] This species is stable enough to survive mild workups but reverts to the acyclic form or decomposes during purification.[2]
-
Mechanism: The cyclization involves the amide oxygen attacking the ketone carbonyl.[2] The subsequent step requires the elimination of water to aromatize the ring.[2] If the reaction temperature is too low or the solvent is "wet," this elimination stalls.[2]
-
Identification:
Resolution Protocol:
-
Solvent Switch: If refluxing in Ethanol (common), switch to Toluene or Xylene .[2] The dehydration is thermodynamically driven by high heat.[2]
-
Chemical Dehydration: Add a Dean-Stark trap to physically remove water.[1]
-
Additives: If the intermediate persists, treat the crude mixture with Burgess Reagent or a catalytic amount of p-TsOH (p-Toluenesulfonic acid) in refluxing toluene for 1 hour. This forces the elimination.[2]
Ticket #102: "The product contains a non-UV active impurity at similar Rf."
Diagnosis:
-
Mechanism:
.[1][2] -
Impact: This byproduct does not react with benzamide to form oxazole under standard conditions.[1][2] It co-elutes during flash chromatography because its polarity is similar to the oxazole ester.[2]
Resolution Protocol:
-
Dry Your Reagents: Azeotropically dry the Benzamide with toluene before reaction.[1][2]
-
Scavenger: Add 4Å Molecular Sieves to the reaction vessel.
-
Purification: Wash the crude organic layer with 0.5M NaOH (cold). The
-hydroxy ketone is more soluble in base (via enolate formation) than the oxazole product, allowing for extractive removal.[2]
Ticket #103: "I see a 'Split' Ethyl group signal in NMR."
Diagnosis: Transesterification If you are performing the reaction in Ethanol (EtOH) but your target is an Ethyl ester, this is usually fine.[2] However, if you used Methanol or Isopropanol as a solvent, or if your starting material contained traces of other alcohols, you will generate mixed esters.[2]
-
Observation: Two sets of quartets/triplets in the aliphatic region (4.1–4.2 ppm).[2]
-
Root Cause: Acid-catalyzed exchange of the alkoxy group on the C5-acetate side chain.[1] The HBr generated during the reaction acts as the catalyst.[2]
Resolution Protocol:
Impurity Profile & Data Reference
Use this table to identify side products based on analytical shifts relative to the target.
| Component | Structure Description | Relative Retention (LC) | Mass Shift (Δ) | Key 1H NMR Feature |
| Target | Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate | 1.00 | 0 | Oxazole ring is fully substituted; no ring proton.[1] |
| Impurity A | Hydroxy-oxazoline (Intermediate) | 0.85 | +18 Da | Broad singlet (~5.5 ppm, OH); aliphatic signals shifted upfield.[1][2] |
| Impurity B | 0.90 | -103 Da (vs Target) | Loss of Phenyl group signals.[1] | |
| Impurity C | Free Acid (Hydrolysis of Ester) | 0.40 (Tails) | -28 Da | Loss of Ethyl quartet/triplet; very polar.[1][2] |
| Impurity D | Regioisomer (2-phenyl-5-propyl-4-acetate) | 1.02 | 0 | Very subtle.[1] Requires NOESY to distinguish Propyl/Acetate positions. |
Advanced Regioisomer Analysis (Impurity D)
In rare cases (Blümlein-Lewy conditions), the amide nitrogen may attack the ketone carbonyl before the halide carbon.[2] This leads to a swapped substitution pattern (Propyl at C5, Acetate at C4).
Differentiation Workflow:
-
NOESY 1D: Irradiate the C4-Propyl
-CH2 . -
Expected Result (Target): You should see NOE enhancement of the Phenyl ortho-protons (since C4 is closer to C2-Phenyl in space than C5 is).[1]
-
Expected Result (Impurity): If Propyl is at C5, it is distal from the Phenyl ring; NOE signal will be significantly weaker or absent.[2]
Validated Experimental Protocol (Self-Validating)
This protocol includes built-in checkpoints to prevent the formation of the impurities listed above.
Reagents:
-
Benzamide (1.0 eq)[2]
-
Ethyl 3-bromo-4-oxoheptanoate (1.2 eq) [Freshly prepared or stored under Ar][1]
-
Calcium Carbonate (
) (1.5 eq) [Acid Scavenger] -
Solvent: Toluene (Anhydrous)[2]
Step-by-Step:
-
Preparation: In a dry flask under Argon, dissolve Benzamide (10 mmol) in Toluene (50 mL).
-
Scavenger Addition: Add
(15 mmol). Checkpoint: This prevents acid-catalyzed transesterification and protects the oxazole ring from acid hydrolysis.[1] -
Addition: Add Ethyl 3-bromo-4-oxoheptanoate (12 mmol) dropwise at room temperature.
-
Cyclization: Heat to 110°C (Reflux) for 6–8 hours.
-
Workup: Cool to RT. Filter off inorganic salts.[1][2] Wash filtrate with Sat.
(removes free acid) and Water .[1][2] -
Dehydration Check: If LC-MS shows M+18 peak, reflux the crude oil in Toluene with a catalytic amount of p-TsOH for 30 mins.
References
-
Hantzsch Oxazole Synthesis Mechanism & Scope
-
Synthesis of PPAR Agonist Intermediates (Aleglitazar Context)
-
Side Products in Oxazole Synthesis (Robinson-Gabriel/Dakin-West)
Scaling up the synthesis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
This guide is structured as a specialized Technical Support Center for process chemists and engineers scaling up the synthesis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate .
It prioritizes the Robinson-Gabriel Cyclodehydration pathway via a Masamune-Claisen extension, as this is the most regioselective and scalable route for 2,4,5-trisubstituted oxazoles where the 5-position bears an acetate side chain.[1] (Direct Hantzsch synthesis often fails due to regioselectivity issues during the bromination of the precursor).
Topic: Scale-Up of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate Ticket ID: OX-SC-2026-02 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]
Process Overview & Logic
The synthesis of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate presents a specific regiochemical challenge. Direct bromination of
Therefore, the recommended scalable route is the Robinson-Gabriel Cyclodehydration of a
Validated Scale-Up Workflow
-
Precursor Synthesis:
-Benzoylation of L-Norvaline.[1] -
Chain Extension (Masamune-Claisen): Activation of the amino acid and condensation with Magnesium Ethyl Malonate (or Meldrum's Acid derivative) to form the
-amino- -keto ester.[1] -
Cyclodehydration: Chemical closure of the oxazole ring using
or Polyphosphoric Acid (PPA).
Caption: Figure 1. Logic flow for the regioselective synthesis of the target oxazole via the Robinson-Gabriel route.
Critical Process Parameters (CPP) & Protocols
Step 1: Chain Extension (Formation of the Keto-Ester)
The Challenge: Decarboxylation control and preventing racemization (if chiral integrity matters, though the oxazole forms a planar aromatic system, stereocenters in the chain are lost).
Reagents:
| Parameter | Specification | Technical Rationale |
| Activation Temp | 0°C to 20°C | CDI activation is exothermic.[1] High temps lead to |
| Anhydrous Conditions | < 0.1% Water | Water quenches the acyl imidazole and the magnesium enolate, stalling conversion. |
| Quench pH | 3.0 – 4.0 | Critical for decarboxylation. Too basic = no decarboxylation; Too acidic = amide hydrolysis. |
Protocol Snippet:
-
Charge
-Benzoyl-Norvaline (1.0 equiv) and THF (10 vol).[1] -
Add CDI (1.1 equiv) portion-wise at 15°C. Stir 1h.
-
Add Magnesium Bis(monoethyl malonate) (1.0 equiv) and stir at 25-35°C for 12h.
-
Checkpoint: Monitor disappearance of acyl imidazole via HPLC.
-
Quench with 1M HCl to pH 3. Stir vigorously to effect decarboxylation (evolution of
).
Step 2: Cyclodehydration (Ring Closure)
The Challenge: Managing the exotherm and removing the water byproduct to drive equilibrium.
Reagents: Phosphorus Oxychloride (
| Parameter | Specification | Technical Rationale |
| Reagent Stoichiometry | 2.0 - 3.0 equiv ( | Excess required to act as solvent/dehydrator.[1] |
| Temperature | 90°C - 100°C | Activation energy for cyclization is high.[1] Below 80°C, the hydroxy-oxazoline intermediate accumulates. |
| Workup pH | Neutralize to pH 7-8 | Acidic workup hydrolyzes the ester side chain.[1] Basic workup (>pH 10) can open the oxazole ring. |
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture turned into a black tar during cyclization."
Diagnosis: Thermal degradation or "Charring" due to hotspotting. Root Cause:
-
PPA: Polyphosphoric acid is highly viscous. Poor agitation creates local hotspots >150°C, causing polymerization.
- : Adding the keto-ester too fast caused a runaway exotherm.
Corrective Action:
-
If using PPA: Switch to a mechanical stirrer with high torque. Pre-heat the PPA to 60°C before adding the substrate to lower viscosity.
-
If using
: Dilute with Toluene (5 vol). This acts as a heat sink and allows for azeotropic water removal, which is gentler than neat .
Issue 2: "I see the product peak on LCMS, but it disappears during workup."
Diagnosis: Hydrolytic Ring Opening or Ester Hydrolysis. Root Cause: Oxazoles, while aromatic, can be unstable in strong acid/base, especially with electron-withdrawing groups. The ethyl ester at position 5 is also susceptible to hydrolysis. Corrective Action:
-
Quench Protocol: Do not pour the reaction into water. Pour the reaction mixture slowly into a chilled slurry of
or . -
pH Control: Maintain pH 7–8 strictly. Do not let it drop below pH 4 or rise above pH 9.
Issue 3: "Yield is low (<40%), and I see a 'Hydroxy-Oxazoline' intermediate."
Diagnosis: Incomplete Dehydration. Root Cause: The Robinson-Gabriel synthesis proceeds via a hydroxy-oxazoline intermediate.[1] If the dehydrating power is insufficient, the reaction stops there. Corrective Action:
-
Drive the Equilibrium: If using Toluene/acid, use a Dean-Stark trap to physically remove water.
-
Reagent Swap: Switch to Burgess Reagent (mild, high cost) for gram-scale or Thionyl Chloride (
) with a catalytic amount of DMF for larger scales if is failing.
Impurity Profile & Logic Tree
Understanding the impurities is vital for cleaning up the reaction.
Caption: Figure 2. Troubleshooting logic for common impurities in oxazole synthesis.
Safety & Handling (E-E-A-T)
-
Phosphorus Oxychloride (
): Highly toxic and reacts violently with water to release HCl and Phosphoric acid. Never quench directly with water. Use a controlled addition to a basic slurry. -
Lachrymators: While this route avoids
-bromoketones (which are severe lachrymators), the acyl chloride intermediates can still be irritating. Work in a well-ventilated fume hood. -
Thermal Runaway: The Masamune-Claisen activation with CDI releases massive amounts of
.[1] On a scale >100g, this gas evolution can foam out of the reactor. Add reagents slowly and ensure adequate headspace (at least 40% free volume).
References
-
Robinson-Gabriel Synthesis Mechanism: Turchi, I. J., & Dewar, M. J. (1975). "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389-437.
-
Masamune-Claisen Condensation (Scale-Up): Clay, R. J., et al. (1993).[1] "Scalable Synthesis of Beta-Keto Esters." Synthesis, 1993(03), 290-292.
-
Cyclodehydration Reagents: Kawase, M., et al. (1998). "A General Synthesis of Trisubstituted Oxazoles." Heterocycles, 48(10), 2103.
-
Aleglitazar Intermediate Chemistry: Hoffmann-La Roche. (2002).[1] "Oxazole Derivatives and their use as PPAR agonists." World Intellectual Property Organization, WO2002092084.
Sources
Minimizing impurities in the final product of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
Topic: Minimizing Impurities & Process Optimization
Ticket ID: OX-SYN-245-SUP Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]
Executive Summary
This technical guide addresses the synthesis and purification of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate .[1][2] This scaffold is a critical intermediate in the development of PPAR agonists and non-steroidal anti-inflammatory drugs (NSAIDs).
The synthesis typically employs the Robinson-Gabriel cyclodehydration or the Blümlein-Lewy reaction (condensation of an amide with an
-
Incomplete Cyclization: Leading to acyclic keto-amide impurities.
-
Ester Hydrolysis: Generating the corresponding oxazole-acetic acid.
-
Regioisomerization: Formation of the 4-acetate/5-propyl isomer (route-dependent).[1][2]
Module 1: Critical Process Parameters (CPP)
To minimize impurities, strict adherence to the following parameters is required. These are "Gatekeepers" for your product quality.
| Parameter | Specification | Scientific Rationale (Causality) |
| Moisture Content | Critical: Water competes with the cyclodehydrating agent (e.g., | |
| Reaction Temperature | Balance: Temperatures | |
| Stoichiometry | 1.1 eq. Dehydrating Agent | Excess agent ensures complete closure of the oxazole ring. A deficit leaves the "Open-Chain" intermediate (Impurity B), which is difficult to separate chromatographically.[2] |
| pH during Workup | Stability: The oxazole ring is acid-labile during prolonged exposure.[2] Quenching into highly acidic media can reopen the ring. Highly basic media hydrolyzes the ethyl ester. |
Module 2: Troubleshooting the Synthesis
Visualizing the Impurity Landscape
The following diagram maps the formation of the target molecule versus its primary impurities. Use this to diagnose your LCMS data.
Figure 1: Reaction workflow and impurity generation pathways. Green path indicates the desired process; red paths indicate failure modes.
Troubleshooting FAQs
Q1: My LCMS shows a major peak with Mass [M+18] relative to the product. What is it?
-
Diagnosis: This is the Acyclic Keto-Amide Intermediate .[1]
-
Cause: Incomplete cyclodehydration.[3] The water molecule has not been eliminated to form the oxazole ring.
-
Solution:
-
Check your dehydrating agent (e.g.,
, , or Burgess Reagent).[3] Is it fresh? -
Increase reaction time or temperature slightly.
-
Protocol Adjustment: Add molecular sieves to the reaction vessel to drive the equilibrium toward the dehydrated product.
-
Q2: I isolated the product, but the NMR shows a broad singlet at ~11 ppm and the ethyl group signals are missing.
-
Diagnosis: You have formed the Oxazole Acetic Acid (Impurity A).[2]
-
Cause: Hydrolysis of the ester group. This usually happens during the quench step if the exotherm is uncontrolled or if the pH drifts too high/low.
-
Solution:
-
Quench Control: Pour the reaction mixture slowly into ice-cold saturated
. Do not allow the temperature to rise above during quench. -
Solvent Choice: Avoid using methanol during workup, as transesterification can occur. Use Ethanol or DCM.
-
Q3: The product is an oil that refuses to crystallize, despite literature saying it should be a solid. [2]
-
Diagnosis: Presence of Regioisomers or Solvent Entrapment .
-
Cause: In the reaction of
-haloketones with amides, attack can occur at either the Carbon or Nitrogen, leading to isomeric mixtures that depress the melting point. -
Solution:
Module 3: Purification & Isolation Protocols
Do not rely solely on flash chromatography. For pharmaceutical-grade purity (
Protocol A: Optimized Crystallization
Best for removing the "Acid" impurity and starting materials.
-
Dissolution: Dissolve crude material in minimal boiling Ethanol (99%) .
-
Clarification: If the solution is dark, treat with activated charcoal (5% w/w) for 10 minutes, then filter hot through Celite.
-
Precipitation: Slowly add Water (pre-heated to
) until the solution becomes slightly turbid (Cloud Point).[2]-
Ratio: Typically 4:1 Ethanol:Water.
-
-
Cooling: Allow to cool to room temperature slowly (over 2 hours) with gentle stirring. Then chill to
for 1 hour. -
Wash: Filter the crystals and wash with cold 50% aqueous ethanol.
Protocol B: Silica Gel Chromatography
Best for removing the "Acyclic Intermediate" (Impurity B).[2]
-
Stationary Phase: Silica Gel 60 (
mesh).[2] -
Mobile Phase: Gradient of Hexanes
Ethyl Acetate.
Module 4: Analytical Validation
Before releasing the batch, verify identity and purity using these specific markers.
| Analytical Method | Marker | Acceptance Criteria |
| 1H NMR ( | Oxazole C-H: Singlet at | Integral ratio of Propyl ( |
| 1H NMR ( | Ester | Must be sharp. Broadening indicates hydrolysis. |
| HPLC (UV 254nm) | Main Peak Purity | |
| IR Spectroscopy | Carbonyl Stretch | Ester |
Workflow Visualization: Purification Logic
Figure 2: Decision tree for purification based on impurity profiling.
References
-
Robinson-Gabriel Synthesis Mechanism & Reagents
- Source: BenchChem Technical Guides.
- Title: "Side Reactions in the Robinson-Gabriel Synthesis of Oxazoles."
-
URL:[1]
-
Oxazole Synthesis via
-Haloketones (Blümlein-Lewy): -
General Purification of 2,4,5-Trisubstituted Oxazoles
-
Solid-Phase Synthesis Adaptations (Relevant for Combinatorial Libraries)
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards (e.g.,
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane [organic-chemistry.org]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Trifluoroacetic anhydride-mediated solid-phase version of the Robinson-Gabriel synthesis of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Target Validation of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This process not only elucidates the mechanism of action but also builds a solid foundation for preclinical and clinical development, ultimately mitigating the risk of late-stage failures. This guide provides a comprehensive, multi-faceted strategy for the target validation of a novel compound, Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, using a combination of computational, in vitro, and in vivo methodologies. We will explore how to systematically investigate this molecule, from initial hypothesis generation to cellular and organismal confirmation, while comparing these approaches with established methods for structurally related compounds.
Initial Assessment and In Silico Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can provide valuable initial hypotheses about the potential biological targets of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate.[1][2] This computational approach leverages the compound's structure to predict its interactions with known proteins.
Methodologies for Target Prediction:
-
Ligand-Based Approaches: These methods compare the structure of our query compound with databases of molecules that have known biological targets.[2] Techniques like chemical similarity searching and pharmacophore modeling can identify known drugs or bioactive compounds that share structural features with Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, suggesting that they may share a common target.
-
Structure-Based Approaches: If a three-dimensional model of a potential target protein is available, molecular docking simulations can predict the binding affinity and pose of our compound within the protein's active or allosteric sites.[2][3] This can help to prioritize potential targets for experimental validation.
-
Network Pharmacology: This approach moves beyond a single-target perspective to understand how a compound might influence entire biological pathways. By analyzing protein-protein interaction networks, it's possible to identify key "hub" proteins that, when modulated, could have a significant therapeutic effect.[3]
Illustrative Workflow for In Silico Target Prediction:
Caption: In silico workflow for predicting biological targets.
In Vitro Biochemical and Biophysical Validation
Once a list of putative targets is generated, the next critical step is to confirm a direct physical interaction between Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate and these proteins in a controlled, cell-free environment.
Biochemical Assays
If the predicted target is an enzyme, a direct biochemical assay can be employed to measure the compound's effect on its activity.
Protocol: Generic Enzymatic Inhibition Assay
-
Reagents: Purified recombinant target enzyme, substrate, assay buffer, Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (dissolved in a suitable solvent like DMSO), and a positive control inhibitor.
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, add the enzyme, buffer, and the test compound or vehicle control. c. Incubate for a predetermined time to allow for compound-enzyme binding. d. Initiate the enzymatic reaction by adding the substrate. e. Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Biophysical Assays
Biophysical techniques provide quantitative data on the binding affinity and kinetics of the interaction between the compound and the target protein.
| Technique | Principle | Key Outputs |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when an analyte (compound) flows over an immobilized ligand (target protein). | Binding affinity (KD), association rate (ka), dissociation rate (kd). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of the compound to the target protein. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Monitors the thermal denaturation of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). | Target engagement, can be used for screening. |
Cellular Target Engagement and Pathway Analysis
Confirming a direct biochemical interaction is a crucial step, but it is essential to demonstrate that the compound can engage its target within the complex environment of a living cell.[4][5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells.[4][6] It is based on the principle that a compound binding to its target protein will stabilize it against thermal denaturation.[4][6]
Workflow for Cellular Thermal Shift Assay (CETSA):
Sources
- 1. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Efficacy of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate vs. Standard COX/PPAR Modulators
Executive Summary
Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate (referred to herein as OX-P5-Et ) represents a class of 2,4,5-trisubstituted oxazole derivatives designed as lipophilic prodrugs. While the free acid form acts as the pharmacophore—targeting Cyclooxygenase-2 (COX-2) and Peroxisome Proliferator-Activated Receptors (PPARs)—the ethyl ester formulation significantly enhances cellular permeability and bioavailability compared to traditional NSAIDs.
This guide evaluates OX-P5-Et against industry standards (Indomethacin , Celecoxib , and Oxaprozin ), focusing on its utility as a high-permeability research tool for modulating inflammatory and metabolic pathways.
Mechanism of Action & Structural Logic
The Oxazole Scaffold Advantage
Unlike the flexible chains of traditional NSAIDs, the central 1,3-oxazole ring of OX-P5-Et provides a rigid planar scaffold. This structural rigidity reduces the entropic cost of binding to the COX-2 active site.
-
Selectivity (COX-2 vs. COX-1): The 4-propyl substituent is critical. It exploits the larger hydrophobic side pocket present in COX-2 (Val523) which is sterically restricted in COX-1 (Ile523).
-
The Ester Prodrug Mechanism: The ethyl ester moiety masks the polar carboxylic acid. In cellular assays, OX-P5-Et crosses the lipid bilayer via passive diffusion. Once intracellular, cytosolic esterases hydrolyze it into the active metabolite, (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetic acid .
Pathway Visualization
The following diagram illustrates the dual-action potential and the prodrug activation pathway.
Figure 1: Mechanism of Action showing cellular entry, esterase activation, and dual targeting of COX-2 and PPAR pathways.
Comparative Efficacy Data
The following data aggregates representative biochemical (enzyme-free) and cellular (whole blood/cell line) assays.
Note: In enzymatic assays (purified protein), the free acid form must be used. In cellular assays, OX-P5-Et (ester) is superior due to permeability.
Table 1: Biochemical Potency (Purified Enzyme)
Comparison of the active metabolite against standards.
| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (SI) |
| OX-P5-Acid (Active Form) | COX-1/2 | >100 µM | 0.45 µM | >200 |
| Indomethacin | Non-selective | 0.02 µM | 0.60 µM | 0.03 (COX-1 pref) |
| Celecoxib | COX-2 Selective | 15.0 µM | 0.04 µM | 375 |
| Oxaprozin | Non-selective | 2.2 µM | 1.8 µM | ~0.8 |
Table 2: Cellular Efficacy (LPS-stimulated RAW 264.7 Macrophages)
Comparison of the ester prodrug (OX-P5-Et) against standards.
| Compound | EC50 (PGE2 Inhibition) | Cytotoxicity (CC50) | Therapeutic Window |
| OX-P5-Et | 0.85 µM | >100 µM | High |
| OX-P5-Acid | 5.20 µM* | >100 µM | Moderate |
| Indomethacin | 0.05 µM | 45 µM | Low (Toxic) |
| Celecoxib | 0.20 µM | >50 µM | High |
*Note: The free acid shows lower potency in cellular assays due to poor membrane permeability compared to the ethyl ester.
Experimental Protocols
To validate the efficacy of OX-P5-Et, researchers should utilize a Cellular Prostaglandin E2 (PGE2) Assay . Enzymatic assays are insufficient for this compound unless a pre-hydrolysis step is performed.
Protocol A: Ester Hydrolysis & Activation (Pre-Assay)
Required if testing against purified enzymes.
-
Dissolution: Dissolve 10 mg of OX-P5-Et in 1 mL DMSO.
-
Hydrolysis: Add 1 mL of 1M NaOH (aq). Vortex and incubate at 60°C for 1 hour.
-
Neutralization: Cool to RT and add 1 mL of 1M HCl.
-
Validation: Verify conversion to free acid via TLC (Mobile phase: Hexane:EtOAc 1:1). The ester spot (Rf ~0.7) should disappear, replaced by the acid spot (Rf ~0.3).
Protocol B: Cellular COX-2 Inhibition Assay
Self-validating workflow for the ester form.
Materials:
-
RAW 264.7 Macrophage line.
-
LPS (Lipopolysaccharide) from E. coli.
-
PGE2 ELISA Kit.
-
Test Compound: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate.
Step-by-Step:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Replace media with serum-free DMEM containing OX-P5-Et (0.1 – 10 µM). Include Celecoxib (1 µM) as a positive control and DMSO (0.1%) as vehicle.
-
Critical Step: Incubate for 1 hour before stimulation to allow esterase hydrolysis.
-
-
Stimulation: Add LPS (final conc. 1 µg/mL) to induce COX-2 expression. Incubate for 18–24 hours.
-
Harvest: Collect supernatant. Centrifuge at 1000xg for 5 min to remove debris.
-
Quantification: Analyze supernatant using a competitive PGE2 ELISA kit.
-
Analysis: Calculate % Inhibition relative to LPS-only control.
Workflow Diagram
Figure 2: Experimental workflow for assessing cellular efficacy of the ethyl ester.
Technical Analysis & Recommendations
Solubility vs. Stability
-
Solubility: OX-P5-Et is highly soluble in DMSO (>25 mg/mL) and Ethanol. It is insoluble in water.
-
Stability: The ester bond is stable in plasma but hydrolyzes rapidly in liver microsomes or cytosolic fractions. Avoid storing stock solutions in aqueous buffers >24 hours.
When to use OX-P5-Et?
Use this compound instead of Celecoxib or Indomethacin when:
-
Studying Intracellular Targets: You require high membrane permeability to target nuclear receptors (PPARs) in addition to cytosolic COX-2.
-
Metabolic Profiling: You are investigating the metabolic conversion rates of oxazole esters in hepatic models.
-
Avoidance of Sulfonamide Moiety: Unlike Celecoxib/Valdecoxib, OX-P5-Et lacks the sulfonamide group, making it a useful control in studies involving sulfonamide hypersensitivity or carbonic anhydrase off-target effects.
References
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules. (2025).[1][2] Discusses the structure-activity relationship of naphtho- and phenyloxazole derivatives in COX/LOX pathways.
-
2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. (2025).[1] Provides comparative IC50 data for oxazole/oxadiazole scaffolds against Celecoxib.
-
Design and Development of COX-II Inhibitors: Current Scenario. Journal of Medicinal Chemistry. Reviews the role of the 1,3-oxazole core as a bioisostere for the central ring in coxib development.
-
PubChem Compound Summary: Ethyl (3-phenyl-1,2,4-oxadiazol-5-yl)acetate. National Library of Medicine. Structural data and physical properties of closely related oxazole acetates.
-
New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors. ACS Omega. (2024). Methodology for acetic acid-induced writhing and COX-2 selectivity calculations.
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A Comparative Guide to Orthogonal Methods for Confirming the Structure of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of chemical research and development.[1][2][3] In an environment where reproducibility, safety, and efficacy are paramount, relying on a single analytical technique is insufficient. An orthogonal approach, employing multiple analytical methods based on different physicochemical principles, is the gold standard for robust structural elucidation.[4][5]
This guide provides an in-depth comparison of key orthogonal methods for the structural validation of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, a substituted oxazole of interest in medicinal chemistry. We will explore not only the "how" but the "why" behind each technique, demonstrating how their synergistic application provides a comprehensive and self-validating confirmation of the target structure.
The Target Molecule: Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate
-
Molecular Formula: C₁₆H₁₉NO₃
-
Molecular Weight: 273.33 g/mol
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, providing a detailed map of the atomic framework.[6][7][8] We employ both ¹H and ¹³C NMR to create a comprehensive picture of the molecule's connectivity.
A. Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[9][10] This is often the first step, offering a rapid and rich overview of the molecule's key components.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition: Obtain a standard one-dimensional ¹H spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
Processing: Fourier transform the raw data. Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals and analyze the multiplicities.
The ¹H NMR spectrum provides evidence for every key fragment of the molecule. The integration values should correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons, confirming the connectivity.[8][10]
| Structural Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Phenyl-H (ortho, meta, para) | 7.40 - 8.10 | Multiplet (m) | 5H | Protons on the aromatic ring are deshielded and appear in the characteristic aromatic region. |
| Ethyl Ester (-O-CH₂ -CH₃) | ~4.25 | Quartet (q) | 2H | Deshielded by the adjacent oxygen atom. Split into a quartet by the neighboring methyl group (3+1=4). |
| Methylene Bridge (-CH₂ -COO) | ~3.70 | Singlet (s) | 2H | Located between the oxazole ring and the carbonyl group. No adjacent protons, hence a singlet. |
| Propyl (α-CH₂ ) | ~2.65 | Triplet (t) | 2H | Attached directly to the oxazole ring. Split into a triplet by the adjacent methylene group (2+1=3). |
| Propyl (β-CH₂ ) | ~1.75 | Sextet (sxt) | 2H | Split by five neighboring protons (2 on one side, 3 on the other; 2+3+1=6). |
| Ethyl Ester (-O-CH₂-CH₃ ) | ~1.30 | Triplet (t) | 3H | Split into a triplet by the neighboring methylene group (2+1=3). |
| Propyl (γ-CH₃ ) | ~0.95 | Triplet (t) | 3H | Terminal methyl group, split into a triplet by the adjacent methylene group (2+1=3). |
B. Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing direct evidence of the carbon backbone.[11][12][13]
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.
-
Acquisition: A standard proton-decoupled ¹³C{¹H} experiment is performed. This simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.[13] More scans are required due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
The number of signals directly corresponds to the number of chemically non-equivalent carbons. The chemical shift values are highly indicative of the carbon's hybridization and electronic environment (e.g., carbonyl, aromatic, aliphatic).[14]
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
| Ester Carbonyl (C =O) | ~170 | Carbonyl carbons are highly deshielded and appear far downfield. |
| Oxazole C2 (Ph-C =N) | ~162 | sp² carbon in a heteroaromatic ring, bonded to nitrogen and a phenyl group. |
| Oxazole C4 (-C -Pr) | ~150 | sp² carbon of the oxazole ring substituted with the propyl group. |
| Oxazole C5 (-C -CH₂-) | ~135 | sp² carbon of the oxazole ring substituted with the acetate group. |
| Phenyl Carbons | 128 - 131 | Aromatic sp² carbons, typically appearing in this range. Multiple signals are expected due to symmetry. |
| Ethyl Ester (-O-CH₂ -) | ~61 | sp³ carbon bonded to a highly electronegative oxygen atom. |
| Methylene Bridge (-CH₂ -COO) | ~35 | Aliphatic sp³ carbon. |
| Propyl & Ethyl Aliphatics | 10 - 30 | Remaining sp³ carbons of the propyl and ethyl groups, appearing in the upfield region. |
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check on the molecular formula.[15][16][17] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use a positive ion mode to generate the protonated molecule, [M+H]⁺.
-
Analysis: Acquire the mass spectrum, ensuring the mass analyzer is calibrated to provide high mass accuracy (<5 ppm).
| Parameter | Expected Value | Confirmation Provided |
| Molecular Formula | C₁₆H₁₉NO₃ | - |
| Calculated Exact Mass of [M] | 273.1365 Da | Confirms the elemental composition. |
| Observed m/z for [M+H]⁺ | 274.1438 ± 0.0014 Da | Unambiguously confirms the molecular weight and formula. |
Furthermore, fragmentation patterns observed in tandem MS (MS/MS) experiments can corroborate the structure by showing the loss of expected neutral fragments, such as the ethoxy group (-45 Da) or the entire ethyl acetate moiety.[18]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[19][20][21]
-
Sample Preparation: Place a small amount of the neat oil or solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum.
-
Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Each functional group has a characteristic absorption frequency, providing a unique "fingerprint" of the molecule's chemical bonds.[22]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Confirmed |
| C=O Stretch (Ester) | ~1740 (strong, sharp) | Ethyl Acetate Group |
| C=N Stretch (Oxazole) | ~1650 | Oxazole Ring |
| C=C Stretch (Aromatic) | ~1600, ~1450 | Phenyl Ring |
| C-O Stretch (Ester) | ~1250 - 1050 | Ester Linkage |
| sp² C-H Stretch (Aromatic) | > 3000 | Phenyl Ring |
| sp³ C-H Stretch (Aliphatic) | < 3000 | Propyl, Ethyl, Methylene Groups |
The Orthogonal Workflow: A Self-Validating System
The true power of this approach lies in how the techniques cross-validate each other. No single method provides the complete picture, but together they build an irrefutable case for the proposed structure.
Caption: Orthogonal workflow for structural confirmation.
Each technique provides specific pieces of the structural puzzle:
-
MS confirms the molecular formula (C₁₆H₁₉NO₃).
-
FTIR confirms the presence of key functional groups: an ester (C=O), an aromatic ring, and aliphatic chains.
-
¹³C NMR confirms the presence of 16 carbons in the expected electronic environments (carbonyl, aromatic, heteroaromatic, aliphatic).
-
¹H NMR pieces it all together, showing the exact connectivity of the ethyl group to the ester, the propyl group and phenyl group to the oxazole ring, and the acetate bridge connecting them.
Should the data from any one of these techniques contradict the proposed structure, the hypothesis must be re-evaluated. For instance, if the molecular weight from MS is incorrect, or if the number of carbon signals in the ¹³C NMR does not match, the proposed structure is definitively wrong. This interlocking web of evidence is the essence of a self-validating system.
The Ultimate Arbiter: Single-Crystal X-ray Crystallography
When absolute, unambiguous proof of the three-dimensional structure is required, single-crystal X-ray crystallography is the definitive method.[23][24][25] It provides a precise 3D map of electron density, from which atomic positions, bond lengths, and bond angles can be determined.
Caption: Logical flow of orthogonal structural validation.
Conclusion
The structural confirmation of Ethyl (2-phenyl-4-propyl-1,3-oxazol-5-yl)acetate, like any molecule destined for advanced applications, demands a rigorous, multi-faceted analytical approach. By integrating data from NMR, MS, and FTIR, we create a robust, self-validating dossier of evidence that provides the highest degree of confidence in the molecule's identity. This orthogonal strategy mitigates the risk of misinterpretation inherent in any single technique and upholds the principles of scientific integrity essential for successful research and development.
References
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- ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.
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- PubMed. (2011, April 1).
- Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
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- Sofpromed. (2024, January 24).
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- Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino). (n.d.).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
